Cytarazid
Description
Cytarazid (1-(2-azido-2-deoxy-β-D-arabinofuranosyl)cytosine) is a nucleoside analog with pronounced antitumor and antiviral activities. Structurally, it features a 2'-azido group replacing the hydroxyl moiety in the arabinofuranosyl sugar, conferring resistance to enzymatic deamination and enhancing metabolic stability . Its primary mechanism of action involves phosphorylation by cytoplasmic deoxycytidine (dCyd) kinase to form this compound triphosphate, which competitively inhibits DNA polymerases α and β (Ki = 0.6–0.7 μM) and disrupts DNA synthesis . In vitro, this compound demonstrates potent growth inhibition (IC50 = 0.06–0.2 μM) against human tumor cell lines, including leukemia and solid tumors, while exhibiting 98% suppression of herpes simplex virus replication at 50 μM .
Properties
IUPAC Name |
4-amino-1-[(2R,3S,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O4/c10-5-1-2-15(9(18)12-5)8-6(13-14-11)7(17)4(3-16)19-8/h1-2,4,6-8,16-17H,3H2,(H2,10,12,18)/t4-,6+,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOYKPQEERVCAV-PXBUCIJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67013-98-3 | |
| Record name | Cytarazid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067013983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cytarazid can be synthesized through a multi-step chemical process starting from uridineThis is typically achieved through a series of reactions including protection and deprotection steps, azidation, and glycosylation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Cytarazid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The azido group in this compound can be reduced to an amino group, leading to the formation of different analogs.
Substitution: This compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties .
Scientific Research Applications
Cytarazid has a wide range of applications in scientific research:
Mechanism of Action
Cytarazid exerts its effects by incorporating into DNA during the S-phase of the cell cycle. Once incorporated, it inhibits DNA polymerase, preventing the elongation of the DNA strand. This leads to the disruption of DNA synthesis and ultimately induces cell death. This compound specifically targets rapidly dividing cells, making it effective against cancer cells .
Comparison with Similar Compounds
In Vitro Antitumor Activity
- DMDC/FDMDC: Show superior in vivo efficacy in NOD/Shi-scid, IL-2Rγnull (NOG) mice, with FDMDC achieving >70% tumor suppression in T-ALL xenografts .
Enzyme Inhibition Kinetics
Pharmacokinetic and Toxicity Considerations
- This compound: Rapidly phosphorylated to its active triphosphate form in HeLa cells, with minimal incorporation into RNA or protein synthesis pathways. Toxicity is partially mitigated by exogenous dCyd or cytidine .
- DMDC/FDMDC : Orally bioavailable with prolonged plasma half-lives. FDMDC’s 5-fluorine increases myelosuppression risk, necessitating dose modulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
